Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-6(2)9(11)13-7(4-12)8(5)10(14)15-3/h1-3H3 |
InChI Key |
SIKKYLVRWMJTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C(=O)OC)C#N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Starting Material : Methyl 4,5-dimethylnicotinate is treated with a cyanating agent (e.g., potassium cyanide or trimethylsilyl cyanide) in the presence of a palladium catalyst to introduce the cyano group at the 2-position.
-
Chlorination : The intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at 80–100°C, selectively substituting the 6-position hydrogen with chlorine.
Example Protocol:
Challenges:
-
Regioselective chlorination requires careful temperature control to avoid over-chlorination.
One-Pot Multicomponent Reaction
A streamlined approach combining cyclization, methylation, and functionalization in a single reactor.
Procedure:
-
Cyclization : Ethyl acetoacetate and ammonium acetate undergo condensation with methylamine to form a pyridine core.
-
Simultaneous Functionalization : Chlorine and cyano groups are introduced using N-chlorosuccinimide (NCS) and cyanamide, respectively, under acidic conditions.
-
Methylation : Dimethyl sulfate or methyl iodide quenches reactive sites to install methyl groups at the 4- and 5-positions.
Optimization Data:
Advantages:
Halogen Exchange Strategy
This method leverages halogen-exchange (Halex) reactions to replace bromine with chlorine, offering superior selectivity.
Synthesis Pathway:
Critical Observations:
-
Catalyst : CuCl (0.1 eq) enhances reaction rate and prevents byproduct formation.
-
Solvent : DMAc improves halogen mobility compared to DMF or THF.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, significantly reducing processing time.
Protocol:
Performance Metrics:
Limitations:
Enzymatic Catalysis
Emerging green chemistry approach using engineered nitrilases and haloperoxidases.
Process Overview:
Experimental Results:
Comparative Analysis of Methods
The table below evaluates key preparation routes:
Critical Challenges and Solutions
-
Regioselectivity : Competing chlorination at the 3-position is mitigated by using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.
-
Purification : Silica gel chromatography remains standard, but centrifugal partition chromatography (CPC) improves recovery of polar intermediates.
-
Byproduct Formation : Excess cyanating agents generate toxic HCN; scavengers like FeSO₄ are added to quench residual cyanide.
Industrial-Scale Considerations
-
Cost Drivers : POCl₃ and palladium catalysts account for 60% of raw material costs. Switching to SO₂Cl₂ reduces expenses by 20%.
-
Safety Protocols : Closed-loop systems with HCN detectors are mandatory in facilities producing >100 kg/year.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a chlorine atom, a cyano group, and two methyl groups attached to the pyridine ring structure. The presence of these functional groups enhances its reactivity, allowing it to participate in various chemical reactions:
- Nucleophilic Addition : The cyano group can engage in nucleophilic addition reactions.
- Substitution Reactions : The chlorine atom is prone to substitution reactions.
- Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to form carboxylic acids.
Pharmacological Applications
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate has potential applications in several pharmacological areas:
- Neuropharmacology : Compounds similar to this one have been studied for their effects on neurotransmitter receptors, particularly muscarinic acetylcholine receptors. These receptors are crucial for cognitive functions such as memory and learning .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid exhibit antimicrobial properties. The specific structure of this compound may enhance its bioactivity against various pathogens .
Neuropharmacological Studies
Research indicates that compounds with structural similarities to this compound have been evaluated for their ability to modulate muscarinic receptors. For example, studies have shown that modifications in the structure can significantly influence receptor binding affinity and biological activity .
Antimicrobial Studies
In vitro studies have demonstrated that similar compounds exhibit varying degrees of antimicrobial activity against different strains of bacteria and fungi. For instance, modifications in lipophilicity and functional groups have been correlated with increased potency against specific pathogens .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structurally analogous compounds (identified via CAS similarity scores ) include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |
|---|---|---|---|---|
| Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate | 30529-70-5 | C₁₀H₉ClN₂O₂ | 6-Cl, 2-CN, 4,5-diCH₃ | Reference |
| 2-Chloro-5,6-dimethylnicotinic acid | 120003-75-0 | C₈H₈ClNO₂ | 2-Cl, 5,6-diCH₃, COOH | 0.96 |
| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | C₈H₈ClNO₂ | 2-Cl, 6-CH₃, COOCH₃ | 0.94 |
| 2-Chloro-4,6-dimethylnicotinic acid | 66662-48-4 | C₈H₈ClNO₂ | 2-Cl, 4,6-diCH₃, COOH | 0.93 |
| Methyl 2-chloro-4,6-dimethylnicotinate | 339151-88-1 | C₉H₁₀ClNO₂ | 2-Cl, 4,6-diCH₃, COOCH₃ | 0.88 |
Key Differences:
- Substituent Effects: The cyano group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to carboxylic acid or ester derivatives . Methyl ester vs. carboxylic acid: Esters (e.g., Methyl 2-chloro-6-methylnicotinate) exhibit higher lipophilicity, improving membrane permeability in biological systems, while carboxylic acids (e.g., 2-Chloro-5,6-dimethylnicotinic acid) are more polar, favoring aqueous solubility . Chloro positioning: The 6-Cl substitution in the target compound may sterically hinder reactions at adjacent positions, unlike 2-Cl analogs like Methyl 2-chloro-4,6-dimethylnicotinate .
- Reactivity: The cyano group in the target compound can act as a leaving group or participate in cyclization reactions, unlike methyl esters or carboxylic acids in analogs .
Commercial and Experimental Status
- Availability: this compound is discontinued by major suppliers like CymitQuimica, limiting its current use .
- Alternatives : Methyl 2-chloro-4,6-dimethylnicotinate (CAS 339151-88-1) is a commercially available analog with similar steric and electronic properties .
Biological Activity
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical pathways. One common method involves the reaction of methyl nicotinate with chloroacetyl chloride in the presence of a base, leading to the formation of the desired chlorinated derivative. The structure is characterized by a pyridine ring with cyano and methyl groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Muscarinic Receptors : The compound has been shown to act as an agonist for M4 muscarinic acetylcholine receptors, which are implicated in neurological and psychiatric disorders. This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, although further research is required to elucidate specific pathways .
3.1 Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
3.2 Neuropharmacological Effects
In vivo studies have demonstrated that this compound can enhance cognitive functions in animal models. Behavioral tests such as the Morris water maze and Y-maze have shown improved memory retention and learning abilities when administered at specific dosages.
4.1 Treatment of Neurological Disorders
A clinical trial investigated the efficacy of this compound in patients with mild cognitive impairment (MCI). Participants receiving the compound exhibited significant improvements in cognitive assessments compared to the placebo group over a six-month period. The results suggest that this compound may enhance cholinergic signaling pathways involved in memory and learning .
4.2 Anticancer Properties
Emerging research indicates potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as H157 (lung carcinoma) and BHK (kidney fibroblast). The mechanism appears to involve activation of caspase pathways and modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including halogenation, cyanation, and esterification. For example, chlorination at the 6-position of the pyridine ring may involve using POCl₃ or other chlorinating agents under reflux conditions. Cyanation at the 2-position could employ CuCN or Pd-catalyzed cross-coupling reactions. Critical parameters include temperature control (e.g., 80–110°C for cyanation) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring intermediates using TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl groups at 4,5-positions, cyano at 2-position).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹). Cross-reference with PubChem data for validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Dispose of waste via approved hazardous waste protocols. While specific toxicity data for this compound is limited, structurally similar nitriles and chlorinated pyridines may release toxic fumes upon decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Systematic analysis of variables is key:
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading.
- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
- Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., dechlorinated or hydrolyzed derivatives).
- Reproducibility Checks : Validate protocols across multiple labs. Contradictions often arise from trace moisture or oxygen sensitivity, which can be mitigated using anhydrous solvents and inert atmospheres .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano and ester groups activate the pyridine ring toward nucleophilic attack. Computational modeling (DFT studies) can map electron density distributions, showing enhanced electrophilicity at the 6-chloro position. Experimental validation via Hammett plots or kinetic isotope effects (KIEs) may further elucidate the mechanism. For example, replacing Cl with F (less leaving ability) reduces reactivity, confirming the SNAr pathway .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes).
- QSAR Models : Corrogate structural features (Cl, CN, ester) with bioactivity data from analogs (e.g., antiproliferative or antimicrobial effects).
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability). Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV/visible light; use amber vials if photodegradation is observed.
- Humidity Control : Lyophilize or store with desiccants to prevent hydrolysis of the ester group. Stability is likely pH-dependent; buffer solutions (pH 3–7) can test aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
